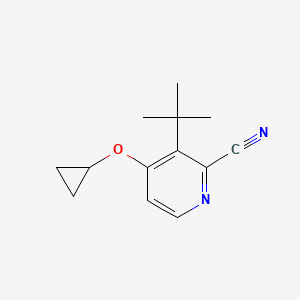
3-Tert-butyl-4-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C13H16N2O It is a derivative of picolinonitrile, featuring a tert-butyl group at the third position and a cyclopropoxy group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxypicolinonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the alkylation of picolinonitrile with tert-butyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biaryl structure. The use of continuous flow reactors allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Similar in having a tert-butyl group, but differs in the core structure.
3,5-Di-tert-butyl-4-hydroxytoluene: Shares the tert-butyl group but has different functional groups and applications.
4-Tert-butyl-3-iodoheptane: Another tert-butyl derivative with distinct chemical properties.
Uniqueness
3-Tert-butyl-4-cyclopropoxypicolinonitrile is unique due to its combination of a picolinonitrile core with tert-butyl and cyclopropoxy substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12-10(8-14)15-7-6-11(12)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
UUVPVECWQPYHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CN=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















